3-Formylcyclobutane-1-carbonitrile
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Overview
Description
3-Formylcyclobutane-1-carbonitrile: is an organic compound characterized by a cyclobutane ring substituted with a formyl group at the third position and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylcyclobutane-1-carbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with nitriles under photochemical conditions. This reaction is facilitated by the use of catalysts such as boron trifluoride etherate (BF3·Et2O) and light sources to promote the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Formylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives such as imines or oximes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Ammonia or primary amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: 3-Carboxycyclobutane-1-carbonitrile.
Reduction: 3-Formylcyclobutane-1-amine.
Substitution: 3-Formylcyclobutane-1-imine or 3-Formylcyclobutane-1-oxime.
Scientific Research Applications
Chemistry: 3-Formylcyclobutane-1-carbonitrile is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures and natural product synthesis .
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while providing enhanced stability and selectivity .
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-Formylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Cyclobutane-1-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-Formylcyclopentane-1-carbonitrile: Contains a five-membered ring, which alters its chemical reactivity and biological activity compared to the four-membered ring of 3-Formylcyclobutane-1-carbonitrile.
Properties
IUPAC Name |
3-formylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8/h4-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTBCTJEUJKOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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